(3-(tert-Butylcarbamoyl)-4-chlorophenyl)boronic acid
Overview
Description
(3-(tert-Butylcarbamoyl)-4-chlorophenyl)boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a tert-butylcarbamoyl group and a chlorine atom. The unique structure of this compound makes it a valuable intermediate in various chemical reactions, particularly in the synthesis of complex organic molecules.
Scientific Research Applications
(3-(tert-Butylcarbamoyl)-4-chlorophenyl)boronic acid has a wide range of applications in scientific research:
Biology: The compound is used in the development of boron-containing drugs and as a tool for studying enzyme inhibition.
Industry: The compound is used in the production of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
Target of Action
The primary target of the compound (3-(tert-Butylcarbamoyl)-4-chlorophenyl)boronic acid is the carbon atoms in organic groups during the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The this compound interacts with its targets through two key processes: oxidative addition and transmetalation . In oxidative addition, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond with formally electrophilic organic groups . Transmetalation, on the other hand, involves the transfer of formally nucleophilic organic groups from boron to palladium .
Biochemical Pathways
The this compound affects the Suzuki–Miyaura cross-coupling pathway . This pathway involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway include the formation of new carbon–carbon bonds, which are crucial for the synthesis of various organic compounds .
Pharmacokinetics
The compound is known for its stability, readiness for preparation, and environmentally benign nature, which are factors that could potentially influence its pharmacokinetic properties .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the formation of new carbon–carbon bonds . This results in the synthesis of various organic compounds, contributing to the diversity and complexity of organic chemistry .
Safety and Hazards
Future Directions
The use of boronic acids and their derivatives in organic synthesis is a rapidly developing field. Future research may focus on developing more efficient and practical protocols for the synthesis and functionalization of these compounds . Additionally, the potential for recycling boronic acids could be explored to mitigate cost concerns .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(tert-Butylcarbamoyl)-4-chlorophenyl)boronic acid typically involves the reaction of 3-amino-4-chlorophenylboronic acid with tert-butyl isocyanate. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The reaction can be represented as follows:
3-Amino-4-chlorophenylboronic acid+tert-Butyl isocyanate→(3-(tert-Butylcarbamoyl)-4-chlorophenyl)boronic acid
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of flow microreactor systems. These systems offer several advantages, including improved reaction efficiency, better control over reaction conditions, and enhanced safety. The use of flow microreactors allows for the continuous production of the compound, making the process more sustainable and scalable .
Chemical Reactions Analysis
Types of Reactions
(3-(tert-Butylcarbamoyl)-4-chlorophenyl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form the corresponding boronic ester or borate.
Reduction: The compound can undergo reduction reactions to form the corresponding boronate.
Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Boronates.
Substitution: Substituted phenylboronic acids with various functional groups.
Comparison with Similar Compounds
Similar Compounds
- (4-(tert-Butylcarbamoyl)-3-chlorophenyl)boronic acid
- (3-(tert-Butylcarbamoyl)-4-fluorophenyl)boronic acid
Uniqueness
(3-(tert-Butylcarbamoyl)-4-chlorophenyl)boronic acid is unique due to the specific positioning of the tert-butylcarbamoyl and chlorine substituents on the phenyl ring. This unique structure imparts distinct reactivity and selectivity in chemical reactions, making it a valuable intermediate in organic synthesis. The presence of the boronic acid group also allows for versatile applications in various fields, including medicinal chemistry and materials science.
Properties
IUPAC Name |
[3-(tert-butylcarbamoyl)-4-chlorophenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BClNO3/c1-11(2,3)14-10(15)8-6-7(12(16)17)4-5-9(8)13/h4-6,16-17H,1-3H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKECDENKFPRPDM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)Cl)C(=O)NC(C)(C)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70661223 | |
Record name | [3-(tert-Butylcarbamoyl)-4-chlorophenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70661223 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.51 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
871332-72-8 | |
Record name | B-[4-Chloro-3-[[(1,1-dimethylethyl)amino]carbonyl]phenyl]boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=871332-72-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [3-(tert-Butylcarbamoyl)-4-chlorophenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70661223 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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